![molecular formula C10H6N2S B14757889 [1,3]Thiazolo[5,4-H]quinoline CAS No. 233-94-3](/img/structure/B14757889.png)
[1,3]Thiazolo[5,4-H]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Thiazolo[5,4-H]quinoline: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions:
Classical Method: One classical method for synthesizing [1,3]Thiazolo[5,4-H]quinoline involves the reaction of α-enolicdithioesters with cysteamine and arylglyoxal monohydrate under thermal solvent-free conditions. This method is eco-friendly and avoids the use of hazardous solvents.
Multi-Component Reactions: Another approach involves a domino, one-pot, four-component reaction that generates two heterocyclic rings.
Industrial Production Methods: the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly reagents, are likely to be applied to scale up the synthesis of this compound .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination are typically used.
Major Products: The major products formed from these reactions include nitrated, sulfonated, brominated, formylated, and acylated derivatives of this compound .
科学的研究の応用
Chemistry:
Catalysis: [1,3]Thiazolo[5,4-H]quinoline derivatives are used as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: This compound exhibits significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have shown promising anticancer properties against various cancer cell lines.
Medicine:
Drug Development: Due to its biological activities, this compound is being explored for the development of new therapeutic agents.
Industry:
作用機序
The mechanism of action of [1,3]Thiazolo[5,4-H]quinoline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
類似化合物との比較
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring but differ in the fused ring system.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a thiadiazole ring instead of a quinoline ring.
Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds feature a triazole ring fused with a thiadiazepine ring.
Uniqueness:
Structural Features: The unique combination of the thiazole and quinoline rings in [1,3]Thiazolo[5,4-H]quinoline provides distinct electronic and steric properties that are not present in similar compounds.
Biological Activity: The specific arrangement of atoms in this compound contributes to its unique biological activities, making it a valuable compound for drug development.
特性
CAS番号 |
233-94-3 |
|---|---|
分子式 |
C10H6N2S |
分子量 |
186.24 g/mol |
IUPAC名 |
[1,3]thiazolo[5,4-h]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-3-4-8-10(12-6-13-8)9(7)11-5-1/h1-6H |
InChIキー |
ZOWMUDMFTLGNIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C2)SC=N3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
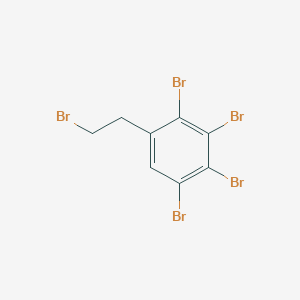
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
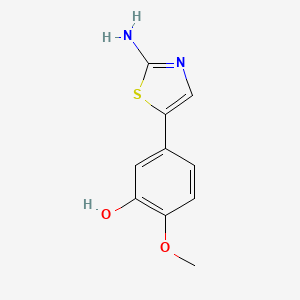
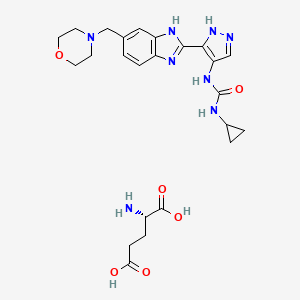
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
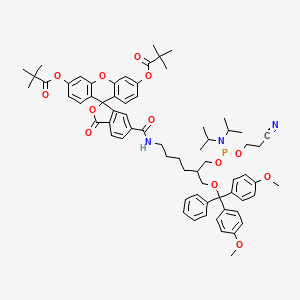
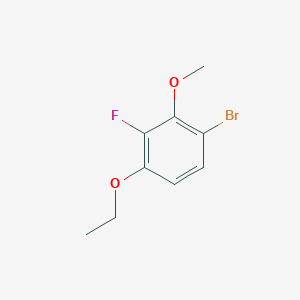
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
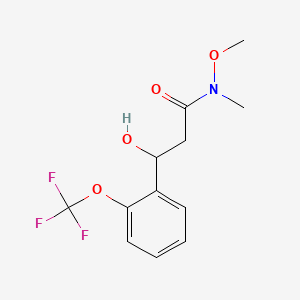
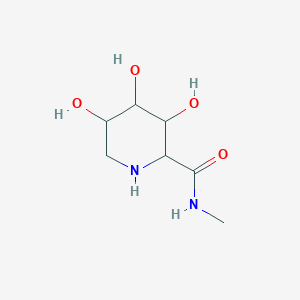
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
